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Compound of Interest

Compound Name: GSK137647A

Cat. No.: B15568900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration of

GSK137647A, a selective free fatty acid receptor 4 (FFA4/GPR120) agonist, in various animal

models. GSK137647A has demonstrated potential therapeutic effects in metabolic and

inflammatory disorders.[1]

Mechanism of Action
GSK137647A is a potent and selective agonist for FFA4, also known as GPR120.[2][3][4]

Activation of FFA4 by GSK137647A initiates a cascade of intracellular signaling events. The

receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C

(PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium

from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This

signaling pathway is crucial for many of the physiological effects of FFA4 activation, including

the secretion of glucagon-like peptide-1 (GLP-1) and insulin.[5][6][7]

Furthermore, upon agonist binding, FFA4 can recruit β-arrestin-2. This interaction not only

leads to receptor desensitization and internalization but also initiates a separate, G-protein-

independent signaling pathway. The FFA4/β-arrestin-2 complex can modulate the activity of

downstream effectors, contributing to the anti-inflammatory properties of FFA4 agonists. One of

the key anti-inflammatory mechanisms involves the inhibition of Toll-like receptor 4 (TLR4)

signaling, a critical pathway in innate immunity and inflammation.
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Caption: Signaling pathway of GSK137647A upon binding to FFA4/GPR120.

Quantitative Data Summary
The following table summarizes the administration routes and dosages of GSK137647A and

other relevant FFA4 agonists in various animal models.
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Compo
und

Animal
Model

Disease
Model

Adminis
tration
Route

Dosage
Frequen
cy

Vehicle
Referen
ce

GSK137

647A

C57BL/6

Mice

DSS-

induced

Colitis

Intraperit

oneal

(i.p.)

1 mg/kg

Twice

daily for

7 days

Not

specified
[3]

GSK137

647A

C57BL/6

Mice

DSS-

induced

Colitis

Intraperit

oneal

(i.p.)

1 mg/kg

Twice

daily

from day

3 to 6

Not

specified
[1]

Compou

nd A

C57BL/6

Mice

High-Fat

Diet-

induced

Obesity

&

Diabetes

Oral

Gavage

0.1

µmol/kg

Once

daily for

21 days

Not

specified
[8]

TUG-891
C57BL/6

Mice

Diet-

induced

Obesity

Oral

Gavage
10 mg/kg

Single

dose

0.5%

Methylcel

lulose

[9]

Experimental Protocols
Preparation of Dosing Solutions
For Intraperitoneal (i.p.) Injection: GSK137647A is soluble in dimethyl sulfoxide (DMSO). For in

vivo administration, a stock solution in DMSO can be prepared and then further diluted with a

suitable vehicle such as corn oil or a mixture of PEG300, Tween 80, and water.

Vehicle 1: Corn Oil

Prepare a stock solution of GSK137647A in DMSO (e.g., 10 mg/mL).

For a final dosing solution, dilute the stock solution with corn oil to the desired

concentration. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL

stock to 900 µL of corn oil.
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Vortex thoroughly before each use to ensure a homogenous suspension.

Vehicle 2: PEG300/Tween 80/Water

Prepare a stock solution of GSK137647A in DMSO.

To prepare the final dosing solution, mix the components in the following ratio (v/v/v): 10%

DMSO (containing GSK137647A), 40% PEG300, 5% Tween 80, and 45% sterile water or

saline.

Add the components sequentially and vortex well after each addition to ensure complete

dissolution.

For Oral Gavage: For oral administration, GSK137647A can be formulated as a suspension in

a vehicle like 0.5% methylcellulose or a mixture of DMSO and corn oil.

Vehicle: 10% DMSO in Corn Oil

Dissolve GSK137647A in DMSO to create a stock solution.

Dilute the stock solution with corn oil to achieve a final DMSO concentration of 10%. For

example, for a 1 mL final volume, use 100 µL of the DMSO stock and 900 µL of corn oil.

Ensure the solution is clear and well-mixed before administration.[10]

Administration Procedures
Intraperitoneal (i.p.) Injection in Mice:

Restraint: Properly restrain the mouse by scruffing the neck and back to expose the

abdomen. The head should be tilted slightly downwards.

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid

puncturing the cecum or bladder.

Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the

peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would

indicate incorrect placement.
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Administration: Inject the solution slowly and steadily. The maximum recommended injection

volume for a mouse is 10 mL/kg.

Withdrawal: Withdraw the needle smoothly and return the mouse to its cage. Monitor the

animal for any signs of distress.

Oral Gavage in Mice:

Restraint: Gently restrain the mouse by holding the loose skin on its back and neck. Ensure

the head and body are in a straight line to facilitate the passage of the gavage needle.

Gavage Needle: Use a 20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip for

adult mice.

Procedure: Gently insert the gavage needle into the mouth, passing it over the tongue

towards the back of the throat. The needle should slide easily down the esophagus without

resistance. If resistance is met, withdraw and reposition.

Administration: Once the needle is in the correct position (approximately at the level of the

last rib), administer the solution slowly. The recommended maximum volume for oral gavage

in mice is 10 mL/kg.

Withdrawal: After administration, gently remove the needle and return the mouse to its cage.

Observe the animal for any signs of respiratory distress.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

GSK137647A in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Experimental Workflow for Colitis Model
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Caption: A typical workflow for a DSS-induced colitis study in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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